Thiazolidin-4-one, 5-(1-methyl-1H-pyrazol-4-ylmethylene)-3-phenethyl-2-thioxo-
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Overview
Description
5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolones and pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves a multi-step process. One common method includes the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with 3-phenethyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in ethanol with piperidine as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolone ring, especially at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazolones with various functional groups.
Scientific Research Applications
5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- **(E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine
- **Pyrazolo[3,4-d]pyrimidine derivatives
- **Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combination of a pyrazole and thiazolone ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H15N3OS2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
(5E)-5-[(1-methylpyrazol-4-yl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15N3OS2/c1-18-11-13(10-17-18)9-14-15(20)19(16(21)22-14)8-7-12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3/b14-9+ |
InChI Key |
YDDIKTFXZUHITC-NTEUORMPSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/2\C(=O)N(C(=S)S2)CCC3=CC=CC=C3 |
Canonical SMILES |
CN1C=C(C=N1)C=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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